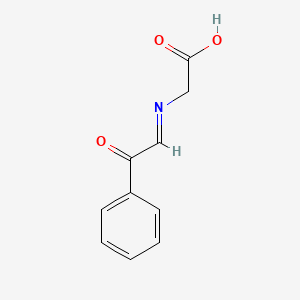
1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyphenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione typically involves the condensation of 2-hydroxyacetophenone with thiourea in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
DNA Interaction: Possible interaction with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyphenyl)benzothiazole: Known for its luminescent properties and applications in fluorescence imaging.
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Explored for its antimicrobial and anticancer activities.
2-(2-Hydroxyphenyl)benzimidazole:
Uniqueness: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
113232-46-5 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-9(2)14(12(16)13-8)10-5-3-4-6-11(10)15/h3-7,15H,1-2H3 |
Clé InChI |
HBVQMGVPINDKFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=S)N1C2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


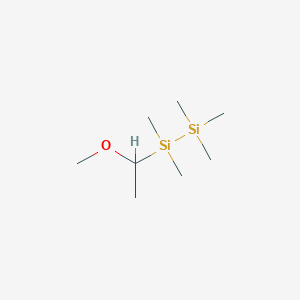
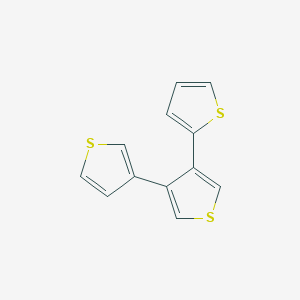
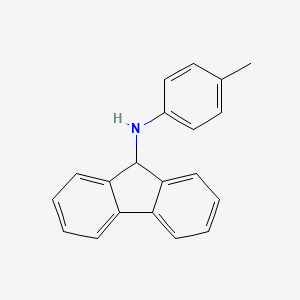

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
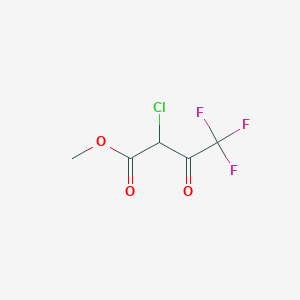
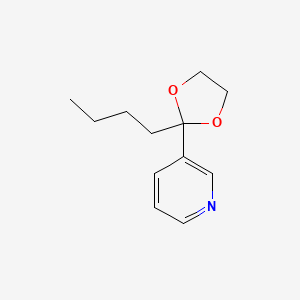
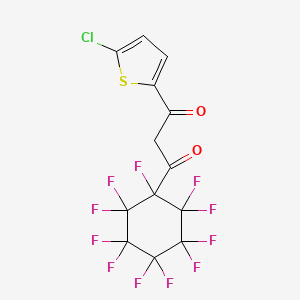
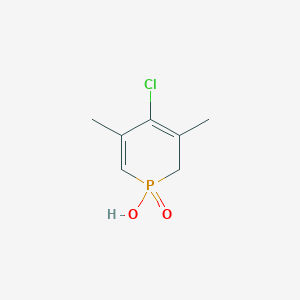
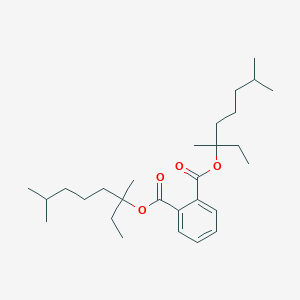
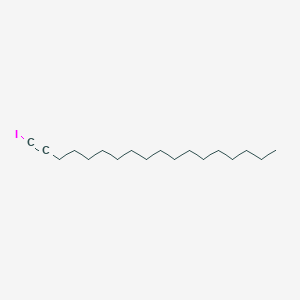
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
